6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione
Description
Properties
IUPAC Name |
6-(propylamino)-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-5-12-7-3-4-8-9(6-7)11(16)14-13-10(8)15/h3-4,6,12H,2,5H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQOPOZRKLAWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Phthalic anhydride reacts with propylamine to form an intermediate.
Step 2: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permangan
Biological Activity
6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione is a derivative of the 2,3-dihydrophthalazine-1,4-dione scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent in various diseases, owing to its interaction with multiple biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of mono-ADP-ribosyltransferases (PARPs), specifically PARP10 and PARP15. These enzymes are involved in cellular processes such as DNA repair and apoptosis. The compound has been shown to exhibit potent inhibitory effects with IC50 values in the range of 130-160 nM against PARP10 and low micromolar activity against PARP15 .
Anticancer Activity
Research indicates that derivatives of 2,3-dihydrophthalazine-1,4-dione, including this compound, can induce apoptosis in cancer cells by inhibiting PARP10. This action leads to the accumulation of DNA damage and subsequent cell death. In vitro studies have demonstrated that these compounds can rescue cells from PARP10-induced apoptosis .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that 5-amino derivatives of 2,3-dihydrophthalazine-1,4-dione exhibit significant activity against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of the alkylated phthalazine moiety is crucial for this antimicrobial activity .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. Preliminary investigations suggest that it could modulate neurotransmitter systems and may serve as a potential treatment for neurodegenerative diseases .
Case Studies
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity:
Research has indicated that derivatives of 2,3-dihydrophthalazine-1,4-dione show significant antimicrobial properties. For instance, compounds synthesized from the reaction of 5-amino-2,3-dihydrophthalazine-1,4-dione with organophosphorus reagents demonstrated effectiveness against various bacterial and fungal strains .
2. Anticancer Properties:
Recent studies have identified 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione as a promising scaffold for developing inhibitors targeting poly-ADP-ribose polymerases (PARPs), particularly PARP10 and PARP15. These enzymes are implicated in cellular processes such as DNA repair and apoptosis. The cyclobutyl derivative of this compound showed potent activity in rescuing cells from PARP10-induced apoptosis with IC50 values in the range of 130-160 nM .
3. Neuropharmacological Effects:
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Preliminary investigations into its affinities for serotonin receptors indicate possible anxiolytic or antidepressant effects .
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of various derivatives from 5-amino-2,3-dihydrophthalazine-1,4-dione revealed that certain modifications enhanced antimicrobial activity against resistant strains of bacteria. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: PARP Inhibition
In a recent investigation into the role of PARP10 in cancer cell survival, researchers designed analogues of this compound that selectively inhibited this enzyme. The study highlighted the potential for these compounds to serve as dual inhibitors for PARP10 and PARP15, providing a novel approach to cancer therapy by targeting apoptotic pathways .
Data Tables
| Compound | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Cyclobutyl derivative of this compound | PARP10 Inhibition | 130-160 | Most potent reported to date |
| Derivative A (from Luminol) | Antimicrobial | <50 | Effective against resistant strains |
| Derivative B | Neuropharmacological | TBD | Potential anxiolytic effects |
Comparison with Similar Compounds
PARP10/PARP15 Dual Inhibition
- Key Compounds : Derivatives such as 8a , 8h , and 8l (6-substituted dihydrophthalazine-diones) exhibit dual inhibition of PARP10 and PARP15, with IC50 values ranging from 150–400 nM. These compounds demonstrate cellular penetration and anti-apoptotic effects in vitro .
- Comparison: The propylamino group in 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione may mimic the C-6 substituents (e.g., methyl, ethyl) of these analogs. However, the longer alkyl chain could alter binding affinity or selectivity.
Anticonvulsant Activity
- Key Compounds : Triazole-substituted derivatives (e.g., 6a–y ) show potent activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. For example, compound 6f achieved 80% seizure protection at 30 mg/kg .
- Comparison: The absence of a triazole moiety in this compound may reduce anticonvulsant efficacy, as heterocyclic substituents are critical for activity in this class .
Antimicrobial Activity
- Key Compound : QCT7 (2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione) exhibits MIC values of 3 µg/mL against E. coli and S. aureus .
- Comparison: The propylamino group may enhance membrane permeability compared to QCT7’s chlorophenyl-quinazolinone substituent, but this requires empirical validation .
Physicochemical Properties
Chemiluminescence
- Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is a benchmark chemiluminescent agent, with intensity pH-dependent (maximal at pH 9–10) .
Q & A
Q. What are the established synthetic methodologies for 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione?
The synthesis typically involves multi-step reactions, including condensation of phthalic anhydride derivatives with propylamine under controlled conditions. Key steps include refluxing in solvents like n-butanol, optimizing temperature (e.g., 80–120°C), and using catalysts (e.g., acid/base catalysts) to enhance reaction efficiency. For example, analogous phthalazinone derivatives are synthesized via nucleophilic substitution or cyclization reactions, with purity ensured by recrystallization or column chromatography .
Q. How can researchers characterize the structural and chemical properties of this compound?
Methodological approaches include:
- Spectroscopic analysis : NMR (¹H/¹³C) to confirm proton environments and substituent positions, FT-IR for functional group identification.
- Chromatographic techniques : HPLC or GC-MS to assess purity and quantify by-products.
- Thermal analysis : DSC/TGA to study stability and decomposition profiles. Cross-referencing computational predictions (e.g., DFT calculations) with experimental data enhances accuracy .
Q. What pharmacological activities are associated with phthalazine-1,4-dione derivatives?
Phthalazinones are explored for anticonvulsant, anticancer, and enzyme inhibitory activities. For example, 6-alkoxy derivatives exhibit anticonvulsant effects in rodent models via GABAergic modulation. Researchers should employ:
- In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding studies.
- In vivo models : Seizure induction (e.g., pentylenetetrazole tests) with dose-response profiling .
Advanced Research Questions
Q. How can experimental conditions be optimized to improve yield and minimize by-products?
Utilize statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters like solvent polarity, temperature, and catalyst loading. For instance, a 2³ factorial design can identify interactions between variables, reducing trial-and-error approaches. Computational tools (e.g., quantum chemical reaction path searches) further narrow optimal conditions .
Q. What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?
Continuous-flow microreactors or microdroplet systems enable precise control of mixing and heat transfer, enhancing reproducibility. For example, microdroplet synthesis of analogous phthalazinones achieved higher yields (e.g., 20–30% improvement) compared to batch reactors due to rapid kinetics and reduced side reactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay protocols).
- Replication : Standardize cell lines, animal models, and dosing regimens.
- Mechanistic studies : Use knock-out models or isotopic labeling to isolate pathways .
Q. What computational strategies predict the compound’s reactivity and interactions?
Combine density functional theory (DFT) for transition-state analysis and molecular dynamics (MD) simulations to study solvent effects. Software like Gaussian or ORCA can model reaction pathways, while docking tools (AutoDock) predict target binding affinities. Validate predictions with experimental kinetics (e.g., rate constants) .
Q. Which separation techniques are effective for purifying derivatives with structural similarities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
